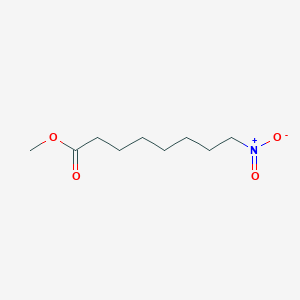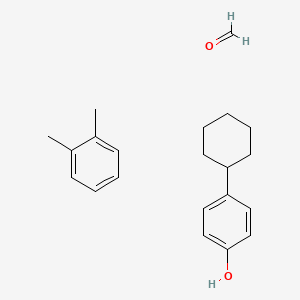![molecular formula C13H25NO2 B14611027 Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]- CAS No. 59900-28-6](/img/structure/B14611027.png)
Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]- is a complex organic compound belonging to the amide family. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This particular compound is notable for its unique structure, which includes a butanamide backbone with a 2-methylpropyl and 2-oxopentyl substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]- typically involves the reaction of butanoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up to produce large quantities of the compound. The use of automated systems and advanced purification techniques ensures high purity and yield.
化学反応の分析
Types of Reactions
Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides or other functionalized compounds.
科学的研究の応用
Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Butyramide: A simpler amide with a butanamide backbone.
Acetamide: An amide with a shorter carbon chain.
Propionamide: An amide with a three-carbon chain.
Uniqueness
Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]- is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that simpler amides may not be able to fulfill.
特性
CAS番号 |
59900-28-6 |
|---|---|
分子式 |
C13H25NO2 |
分子量 |
227.34 g/mol |
IUPAC名 |
N-(2-methyl-5-oxooctan-4-yl)butanamide |
InChI |
InChI=1S/C13H25NO2/c1-5-7-12(15)11(9-10(3)4)14-13(16)8-6-2/h10-11H,5-9H2,1-4H3,(H,14,16) |
InChIキー |
MAJUGVCWABOQOS-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C(CC(C)C)NC(=O)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)
![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)


![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)


![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)

![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)

